molecular formula C30H44O3 B8236098 Tyromycic acid

Tyromycic acid

Cat. No.: B8236098
M. Wt: 452.7 g/mol
InChI Key: AQUHIKXTCOSRFY-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyromycic acid is a triterpenoid compound that belongs to the class of organic compounds known as triterpenoids. These compounds are characterized by their structure, which contains six isoprene units. This compound is derived from higher fungi, specifically from the fruit bodies of the mushroom Tyromyces fissilis . It has been studied for its potential bioactive properties and is known for its complex molecular structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tyromycic acid typically involves the extraction from the fruit bodies of Tyromyces fissilis using methanol as a solvent. The methanol extract is then subjected to various chromatographic techniques, including silica gel and reverse-phase high-performance liquid chromatography (HPLC), to isolate the pure compound . The reaction conditions for the extraction and purification processes are carefully controlled to maintain the integrity of the compound.

Industrial Production Methods: Industrial production of this compound is still limited due to the challenges associated with the bioseparation and identification of secondary metabolites from higher fungi. strategies for enhancing secondary metabolite production include two-stage cultivation combining liquid fermentation and static culture, as well as two-stage dissolved oxygen control .

Chemical Reactions Analysis

Types of Reactions: Tyromycic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, are optimized to achieve the desired chemical transformations.

Major Products Formed: The major products formed from the chemical reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tyromycic acid involves its interaction with specific molecular targets and pathways within the body. It is known to inhibit the synthesis of proteins, nucleic acids, and folic acid, thereby interfering with the metabolic processes of biochemistry . Additionally, this compound enhances the permeability of the cytoplasmic membrane, leading to its bioactive effects.

Comparison with Similar Compounds

Similar Compounds: Tyromycic acid is structurally similar to other triterpenoids, such as ganoderic acids and trametenolic acid . These compounds share a common triterpenoid backbone but differ in their specific functional groups and bioactivities.

Uniqueness: What sets this compound apart from other similar compounds is its unique molecular structure and the specific bioactive properties it exhibits. While ganoderic acids and trametenolic acid are also known for their bioactivities, this compound has distinct chemical features that contribute to its potential as a lead compound for drug discovery .

Properties

IUPAC Name

(E)-2-methyl-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)hept-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUHIKXTCOSRFY-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC/C=C(\C)/C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tyromycic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035888
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

104759-35-5
Record name Tyromycic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035888
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

173 - 175 °C
Record name Tyromycic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035888
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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